1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is an organic compound with the molecular formula C18H21FN2O3S This compound is characterized by the presence of a piperazine ring substituted with a 4-ethoxyphenylsulfonyl group and a 4-fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target protein, potentially altering its function or activity .
Biochemical Pathways
Given its potential interaction with coagulation factor x, it may influence thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it does interact with coagulation factor x, it could potentially influence blood clotting processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Preparation Methods
The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzenesulfonyl chloride and 4-fluoroaniline.
Reaction Conditions: The reaction between 4-ethoxybenzenesulfonyl chloride and 4-fluoroaniline is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. This results in the formation of the intermediate 4-ethoxyphenylsulfonyl-4-fluoroaniline.
Chemical Reactions Analysis
1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can be compared with similar compounds such as:
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s electronic properties and interactions with biological targets.
Overall, this compound is a versatile compound with significant potential in various fields of scientific research.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-2-24-17-7-9-18(10-8-17)25(22,23)21-13-11-20(12-14-21)16-5-3-15(19)4-6-16/h3-10H,2,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQQSAWQGTOSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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